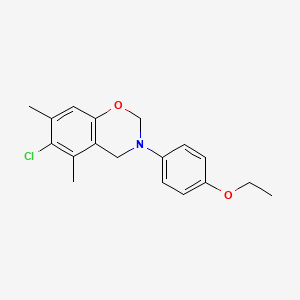![molecular formula C21H27N3O2 B5516074 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine involves multi-step chemical processes, including cyclization, N-alkylation, and the use of catalysts to achieve the desired structures. For instance, the synthesis of piperazine derivatives via a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate in the presence of SO4^2−/Y2O3 as a catalyst in ethanol demonstrates the complexity and creativity in synthesizing related compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often determined using advanced techniques like X-ray diffraction, NMR, and mass spectral studies. These techniques provide insights into the compound's geometric configuration, bonding patterns, and overall molecular architecture, essential for understanding its chemical behavior and interactions (Rajkumar et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- A notable aspect of research on related compounds involves their synthesis and spectral characterization. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights a multi-component cyclocondensation process. These compounds were characterized by IR, 1H, and 13C NMR, and mass spectral studies, showcasing their complex chemical nature and potential for antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation and Potential Applications
- The exploration of benzimidazole and imidazole inhibitors of histone deacetylases presents another dimension of application. These compounds, designed and synthesized with variations in their structure, were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in modulating gene expression and therapeutic applications in cancer (Bressi et al., 2010).
Mechanistic Insights and Molecular Interactions
- Research into novel nonimidazole histamine H3 receptor antagonists, such as 1-(4-(phenoxymethyl)benzyl)piperidines, reveals efforts to develop compounds with better safety profiles and therapeutic potential. These studies not only focus on the synthesis but also on assessing the affinity and in vivo potency of these compounds, contributing to the understanding of receptor-ligand interactions and the design of safer drugs (Mikó et al., 2003).
Advanced Synthesis Techniques
- The development of advanced synthetic methodologies, such as the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moieties and their antimicrobial activity evaluation, underscores the chemical diversity and potential of such compounds for developing new antimicrobial agents (El‐Emary et al., 2005).
Mécanisme D'action
The mechanism of action of imidazole compounds is diverse, depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole compounds can vary greatly depending on the specific compound. Some imidazole compounds are used as medications and are generally safe when used as directed, while others may be hazardous. For example, tert-Butyl 4- (1H-benzo [d]imidazol-2-yl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H335 .
Orientations Futures
Imidazole compounds continue to be an area of interest for the development of new drugs . For example, the complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane promoted growth in the root systems of all three wheat varieties . This suggests potential applications in agriculture.
Propriétés
IUPAC Name |
1-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20(16-26-19-9-2-1-3-10-19)23-12-5-8-18(15-23)21-22-11-13-24(21)14-17-6-4-7-17/h1-3,9-11,13,17-18H,4-8,12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXOECDULATGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)
![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)